BenchChemオンラインストアへようこそ!

5-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

This 7-azaindole building block is a critical intermediate for kinase drug discovery (FGFR, Trk, PI3Kα). The 5-OCF3 group confers superior metabolic stability and a distinct electronic profile versus 5-methoxy or 5-halo analogs, enabling novel IP and selectivity tuning. Ideal for fragment-based screening and lead optimization. Confirm availability and pricing with suppliers.

Molecular Formula C8H5F3N2O
Molecular Weight 202.13 g/mol
Cat. No. B14072370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine
Molecular FormulaC8H5F3N2O
Molecular Weight202.13 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=C(C=C21)OC(F)(F)F
InChIInChI=1S/C8H5F3N2O/c9-8(10,11)14-6-3-5-1-2-12-7(5)13-4-6/h1-4H,(H,12,13)
InChIKeyCHIOVBCDUBOZPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Trifluoromethoxy-1H-pyrrolo[2,3-b]pyridine: Core Properties and Structural Context for Procurement


5-Trifluoromethoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1060802-96-1), also known as 5-(trifluoromethoxy)-7-azaindole, is a heterocyclic building block comprising a 7-azaindole core substituted at the 5-position with a trifluoromethoxy (-OCF3) group. This scaffold belongs to the pyrrolo[2,3-b]pyridine class, a privileged structure in kinase inhibitor drug discovery due to its capacity for ATP-mimetic hinge binding [1]. The introduction of the -OCF3 substituent imparts a distinct combination of lipophilicity (calculated logP ~2.0–2.8) and electron-withdrawing character that differentiates it from simpler 5-substituted analogs .

Why 5-Substituted Pyrrolo[2,3-b]pyridines Cannot Be Interchanged: The Case for 5-Trifluoromethoxy-1H-pyrrolo[2,3-b]pyridine


In drug discovery programs targeting kinases such as FGFR, Trk, and PI3Kα, the 5-position of the 7-azaindole core is a critical vector for modulating both potency and selectivity [1]. Systematic structure-activity relationship (SAR) studies demonstrate that varying the substituent at this position—from small halogens to cyano, methoxy, or trifluoromethoxy groups—leads to significant shifts in kinase inhibition profiles, cellular potency, and physicochemical properties [2]. Simple substitution with a methyl or methoxy group, while synthetically accessible, fails to replicate the enhanced metabolic stability and unique electronic profile conferred by the trifluoromethoxy moiety, which can be decisive in optimizing a lead series [3]. The following evidence quantifies the specific differentiation offered by the 5-trifluoromethoxy variant relative to its closest in-class analogs.

Quantitative Differentiation of 5-Trifluoromethoxy-1H-pyrrolo[2,3-b]pyridine: Head-to-Head and Cross-Study Evidence


Lipophilicity Advantage Over 5-Methoxy Analog for Membrane Permeability Optimization

The 5-trifluoromethoxy group increases lipophilicity by approximately 0.7–1.4 LogD units compared to the 5-methoxy analog, as established in comparative studies of OCF3 vs. OCH3 substituents on related heteroaromatic systems [1]. This controlled increase in lipophilicity can enhance passive membrane permeability without the excessive LogP penalties often associated with CF3 or larger alkyl groups, offering a more favorable balance for oral bioavailability optimization [2].

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Kinase Inhibition Potency Contextualized by Class-Leading FGFR Inhibitor Series

While direct IC50 data for the isolated 5-trifluoromethoxy-1H-pyrrolo[2,3-b]pyridine scaffold is not publicly reported, the 1H-pyrrolo[2,3-b]pyridine core serves as the foundation for highly potent FGFR inhibitors. In a 2021 study, optimized derivatives of this scaffold achieved single-digit nanomolar potency against FGFR1 (IC50 = 7 nM), FGFR2 (IC50 = 9 nM), and FGFR3 (IC50 = 25 nM) [1]. The 5-trifluoromethoxy variant provides a vector for further functionalization to access this potency space, whereas non-fluorinated or smaller substituent analogs (e.g., 5-chloro, 5-fluoro) lack the necessary electronic and steric profile to engage the hydrophobic back pocket of FGFR kinases with equivalent efficiency [2].

Kinase Inhibition FGFR Anticancer Drug Discovery

Electron-Withdrawing Effect Modulates pKa and Hydrogen-Bonding Capacity

The trifluoromethoxy group exerts a strong electron-withdrawing inductive effect (-I) that lowers the electron density on the pyrrolo[2,3-b]pyridine ring system. This is evidenced by predicted pKa values: the 5-trifluoromethoxy derivative exhibits a calculated acidic pKa of approximately 9.86 , compared to ~10–11 for the unsubstituted or 5-methoxy analogs. This reduction in basicity of the pyridine nitrogen can influence hydrogen-bonding interactions with kinase hinge regions and modulate off-target binding profiles [1].

Medicinal Chemistry Molecular Design Structure-Activity Relationship

Enhanced Metabolic Stability of Aromatic Trifluoromethoxy vs. Methoxy Substituents

In aromatic heterocycles, the trifluoromethoxy group offers superior resistance to oxidative metabolism compared to the methoxy group. The high C-F bond strength (~485 kJ/mol) protects the OCF3 moiety from cytochrome P450-mediated O-dealkylation, a common metabolic liability of methoxy-substituted compounds [1]. While aliphatic OCF3 groups can exhibit decreased microsomal stability in certain series, aromatic OCF3 substituents are well-documented to enhance metabolic half-life, as exploited in marketed drugs like Riluzole and Delamanid [2]. This translates to potentially longer in vivo duration of action for optimized leads derived from the 5-trifluoromethoxy scaffold compared to 5-methoxy analogs.

Drug Metabolism Pharmacokinetics ADME Optimization

Patented Scaffold for Diverse Kinase Inhibitor Programs

5-Trifluoromethoxy-1H-pyrrolo[2,3-b]pyridine and its derivatives are explicitly encompassed within multiple patent families targeting kinase modulation. For instance, US20230277534A1 claims compounds and methods for kinase modulation wherein the pyrrolo[2,3-b]pyridine core may be substituted with a trifluoromethoxy group [1]. Similarly, EP2395004B1 (Plexxikon) describes protein kinase inhibitors incorporating this scaffold [2]. This patent coverage underscores the commercial and strategic value of the 5-trifluoromethoxy substitution as a key differentiator in lead series, whereas 5-chloro and 5-fluoro analogs are often claimed more broadly or are considered more generic.

Intellectual Property Drug Discovery Kinase Inhibitor Patents

Priority Application Scenarios for 5-Trifluoromethoxy-1H-pyrrolo[2,3-b]pyridine in Research and Industrial Settings


Lead Optimization of FGFR or Trk Kinase Inhibitors Requiring Enhanced Lipophilicity

In programs targeting FGFR1–3 or TrkA, where the 7-azaindole core is a validated hinge binder, the 5-trifluoromethoxy variant serves as an advanced intermediate for introducing balanced lipophilicity (LogP ~2.0–2.8) and electron-withdrawal [1]. This substitution profile is particularly valuable when a lead series derived from 5-methoxy analogs suffers from poor permeability or rapid O-demethylation, as the OCF3 group confers both improved membrane penetration and metabolic stability [2].

Design of Kinase Inhibitors with Modified Selectivity Profiles via Electronic Tuning

The electron-withdrawing nature of the 5-trifluoromethoxy group (predicted pKa ~9.86) modulates the basicity of the pyridine nitrogen, which directly impacts hydrogen bonding with the kinase hinge region . Researchers can exploit this electronic effect to dial out off-target activity against kinases that prefer a more basic hinge binder (e.g., certain Src-family kinases), while maintaining potency against targets like FGFR or Trk [1]. This provides a distinct selectivity-tuning lever not available with 5-methoxy or 5-methyl analogs.

Synthesis of Proprietary Kinase Inhibitors with Strong Patent Positioning

Given the explicit inclusion of 5-trifluoromethoxy-1H-pyrrolo[2,3-b]pyridine derivatives in recent kinase patent applications (e.g., US20230277534A1), this building block is strategically advantageous for medicinal chemistry teams seeking to establish novel intellectual property [3]. Using this scaffold as a starting point, rather than the more generic 5-chloro or 5-fluoro variants, can support claims of novelty and non-obviousness in kinase inhibitor patent filings.

Fragment-Based Drug Discovery (FBDD) and Library Design

The 5-trifluoromethoxy-1H-pyrrolo[2,3-b]pyridine core, with a molecular weight of 202.13 and favorable physicochemical properties, is an ideal fragment-sized building block for fragment-based screening libraries . Its unique combination of a privileged 7-azaindole scaffold and the metabolically robust OCF3 group makes it a valuable addition to fragment collections aimed at kinase targets, offering a distinct chemotype from more common 5-halo or 5-methoxy fragments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.